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Compound of Interest

Compound Name: Deunirmatrelvir

Cat. No.: B12392783

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical development of
deunirmatrelvir (also known as ensitrelvir or S-217622), a noncovalent, nonpeptidic oral
inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). The information herein is compiled
from published preclinical studies and is intended to serve as a comprehensive resource for
professionals in the field of drug development.

Mechanism of Action

Deunirmatrelvir is a potent and selective inhibitor of the SARS-CoV-2 3C-like protease
(3CLpro), also known as the main protease (Mpro).[1][2] This enzyme is critical for viral
replication, as it is responsible for cleaving viral polyproteins into functional non-structural
proteins.[2] By binding to the substrate-binding pocket of 3CLpro, deunirmatrelvir blocks this
proteolytic activity, thereby halting the viral replication cycle.[2][3] Structural studies have
confirmed that it targets the S1, S2, and S1' subsites of the enzyme. The inhibition is
noncovalent, distinguishing it from other protease inhibitors like nirmatrelvir.
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Caption: Mechanism of action of Deunirmatrelvir.

In Vitro Activity & Selectivity

Deunirmatrelvir demonstrates potent enzymatic inhibition and broad antiviral activity against a
range of coronaviruses in cell-based assays.

Enzymatic and Antiviral Potency
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The compound shows low nanomolar inhibition of the 3CLpro enzyme and sub-micromolar to

low-micromolar efficacy in inhibiting viral replication in various cell lines. Its activity is consistent

across multiple SARS-CoV-2 variants of concern, including Omicron.

Parameter Target/Virus Value Cell Line Reference
SARS-CoV-2
ICso 0.013 uM -
3CLpro
SARS-CoV-2 VeroE6/TMPRSS
ECso 0.37 uM
(WK-521) 2
SARS-CoV-2
Variants (Alpha, VeroE6/TMPRSS
ECso Range 0.29 - 0.50 uM
Beta, Gamma, 2
Delta, Omicron)
VeroE6/TMPRSS
ECso SARS-CoV 0.21 uM )
VeroE6/TMPRSS
ECso MERS-CoV 1.4 uyM )
ECso HCoV-229E 5.5 uM MRC-5
ECo0 HCoV-0C43 0.074 uM MRC-5

Host Cell Protease Selectivity

A critical aspect of the preclinical profile is selectivity. Deunirmatrelvir showed no inhibitory

activity against a panel of human host-cell proteases at concentrations up to 100 uM, indicating

a high degree of selectivity for the viral protease.
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Host Protease Inhibition at 100 pM Reference
Caspase-2 None
Chymotrypsin None
Cathepsin B None
Cathepsin D None
Cathepsin G None
Cathepsin L None
Thrombin None

Preclinical Pharmacokinetics

Deunirmatrelvir exhibits favorable pharmacokinetic (PK) profiles across multiple preclinical
species, supporting its development as a once-daily oral therapeutic. Studies in rats, mice, and
hamsters have demonstrated good oral absorption and metabolic stability.
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Species Parameter Value Route Dose Reference
Oral

Rat Absorption 97% PO
(F%)

CL

_ 1.70 \Y,

(mL/min/kg)

Metabolic

Stability 88%

(Liver remaining

Microsomes)

Hamster Cmax (ng/mL) 1,860 PO 10 mg/kg
Tmax (h) 0.5 PO 10 mg/kg
ta/2 (h) 3.43 PO 10 mg/kg

AUCo-48n 16 mg/kg
Mouse 13,000 PO

(ng-h/mL) (BID)

Note: PK parameters can vary based on study design, formulation, and analytical methods.

In Vivo Efficacy

The antiviral efficacy of deunirmatrelvir has been demonstrated in established rodent models
of SARS-CoV-2 infection.

Mouse Model of SARS-CoV-2 Infection

In BALB/c mice infected with SARS-CoV-2, oral administration of deunirmatrelvir resulted in a
dose-dependent reduction of intrapulmonary viral titers. Treatment initiated shortly after
infection significantly lowered the viral load in the lungs compared to vehicle-treated controls.
Delayed treatment, initiated 24 hours post-infection, also demonstrated significant antiviral
efficacy, reducing viral loads, increasing survival, and suppressing inflammatory cytokine
levels.

Hamster Model of SARS-CoV-2 Infection
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In Syrian hamsters, a model that mimics aspects of human COVID-19, oral treatment with

deunirmatrelvir accelerated recovery from acute infection. Efficacy was demonstrated by

reduced body weight loss and significantly lower viral titers in both the lungs and nasal

turbinates.

Preclinical Safety Profile

The preclinical safety assessment of deunirmatrelvir indicates a favorable profile with no

significant liabilities identified in initial in vitro and in vivo screening.

Study Type Finding Conclusion Reference
In Vitro hERG No significant Low risk of cardiac QT
Inhibition inhibition prolongation

In Vitro Mutagenicity

(Ames test)

Non-mutagenic

Low risk of

genotoxicity

In Vitro Clastogenicity

Non-clastogenic

Low risk of

chromosomal damage

In Vitro Phototoxicity

No phototoxicity

observed

Low risk of light-

induced toxicity

In Vivo Rodent
Studies

No adverse effects

observed

Well-tolerated at

efficacious doses

Note: Specific No Observed Adverse Effect Level (NOAEL) data from GLP toxicology studies
are not publicly available but are part of the formal regulatory submission reviewed by agencies

like the PMDA.

Appendix: Experimental Protocols
A.1 SARS-CoV-2 3CLpro Enzymatic Inhibition Assay

This protocol describes a representative Forster Resonance Energy Transfer (FRET)-based

assay to determine the in vitro inhibitory activity of compounds against recombinant 3CLpro.

e Reagents & Materials:
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[e]

o

[¢]

[e]

[e]

Recombinant SARS-CoV-2 3CL Protease

FRET substrate peptide (e.g., DABCYL-KTSAVLQ!SGFRKM-EDANS)

Assay Buffer: 20 mM Tris-HCI (pH 7.5), 2 mM EDTA, 20 mM DTT, 0.02% BSA
Deunirmatrelvir (or test compound) serially diluted in DMSO

384-well, black, low-volume assay plates

Procedure:

. Prepare serial dilutions of deunirmatrelvir in DMSO. Further dilute into assay buffer to

achieve final desired concentrations.

. Add 10 pL of the diluted compound solution to the wells of the assay plate.
. Add 5 pL of the FRET substrate, pre-diluted in inhibition buffer, to each well.

. Initiate the enzymatic reaction by adding 5 pL of recombinant 3CLpro enzyme solution to

each well.

. Incubate the plate at room temperature for 1-3 hours, protected from light.

. Measure the fluorescence intensity using a plate reader with an excitation wavelength of

~340 nm and an emission wavelength of ~460 nm.

. Calculate the percent inhibition for each compound concentration relative to DMSO (0%

inhibition) and no-enzyme (100% inhibition) controls.

. Determine the ICso value by fitting the concentration-response data to a four-parameter

logistical curve.
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Caption: Workflow for 3CLpro enzymatic inhibition assay.
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A.2 In Vitro Antiviral (Cytopathic Effect) Assay

This protocol outlines a method to assess the antiviral activity of deunirmatrelvir by measuring
the inhibition of virus-induced cytopathic effect (CPE) in a permissive cell line.

o Reagents & Materials:

[e]

VeroE®6 cells stably expressing TMPRSS2 (VeroE6/TMPRSS?2)

o Culture Medium: Minimum Essential Medium (MEM) supplemented with 2% heat-
inactivated Fetal Bovine Serum (FBS)

o SARS-CoV-2 viral stock (e.g., Omicron variant)

o Deunirmatrelvir (or test compound)

o 96-well clear-bottom, black-walled plates

o Cell viability reagent (e.g., CellTiter-Glo® 2.0)
e Procedure:

1. Seed VeroE6/TMPRSS2 cells into 96-well plates at a density of 1.5 x 104 cells/well and
incubate overnight.

2. Prepare serial dilutions of deunirmatrelvir in culture medium.

3. Remove the overnight culture medium from the cells and add the diluted compound
solutions.

4. Infect the cells by adding SARS-CoV-2 at a predetermined dose (e.g., 1000 TCIDso/well).
Include uninfected (mock) and virus-only (vehicle) controls.

5. Incubate the plates for 3-4 days at 37°C in a 5% CO: incubator until CPE is clearly visible
in the vehicle control wells.

6. Equilibrate the plates to room temperature.
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7. Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the
manufacturer's instructions.

8. Measure luminescence using a plate reader.

9. Calculate the percent inhibition of CPE for each compound concentration relative to mock
(100% viability) and vehicle (0% viability) controls.

10. Determine the ECso value by fitting the concentration-response data to a four-parameter
logistical curve.

A.3 In Vivo Mouse Efficacy Study

This protocol describes a delayed-treatment model to evaluate the in vivo efficacy of
deunirmatrelvir in SARS-CoV-2 infected mice.

e Animals & Materials:

o

Female BALB/cAJcl mice (5-8 weeks old)

[¢]

SARS-CoV-2 mouse-adapted strain (e.g., MA-P10) or Gamma variant

o

Deunirmatrelvir formulated for oral gavage (e.g., in 0.5% methylcellulose)

[e]

Vehicle control (0.5% methylcellulose)

(¢]

Biosafety Level 3 (BSL-3) animal facility

e Procedure:

1. Infection (Day 0): Anesthetize mice and intranasally inoculate with a lethal or pathogenic
dose of SARS-CoV-2. Monitor animals for signs of infection.

2. Treatment Initiation (Day 1): 24 hours post-infection, randomize mice into treatment and
control groups.

3. Dosing (Days 1-5): Administer deunirmatrelvir orally (e.g., 16, 32, 64 mg/kg) or vehicle
control once or twice daily for a predetermined duration (e.g., 5 days).
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4. Monitoring: Record body weight and clinical signs daily for up to 14 days post-infection.
5. Endpoint Analysis (Day 4 or 5):

» A subset of animals from each group is euthanized.

» Lungs are harvested aseptically.

= One lung lobe is homogenized for viral load quantification via a TCIDso assay on
VeroE6/TMPRSS2 cells.

» Another lung lobe can be used for viral RNA quantification by RT-gPCR or for
histopathological analysis.

6. Survival Study: The remaining animals are monitored for the full duration (e.g., 14 days) to
assess survival rates.
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Caption: Workflow for in vivo mouse efficacy study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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